molecular formula C9H14N2OS B13872234 N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B13872234
M. Wt: 198.29 g/mol
InChI Key: UZZZENQEVPOHFX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of tert-butylamine with 2-methyl-1,3-thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its tert-butyl and carboxamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-tert-butyl-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H14N2OS/c1-6-10-7(5-13-6)8(12)11-9(2,3)4/h5H,1-4H3,(H,11,12)

InChI Key

UZZZENQEVPOHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)NC(C)(C)C

Origin of Product

United States

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